1,4-Dichlorobutene

Isomer Purity Technical Grade Specification Process Control

1,4-Dichlorobutene (CAS 31423-92-4), also referred to as 1,4-dichloro-2-butene, is a bifunctional organochlorine intermediate with the molecular formula C₄H₆Cl₂ and a molecular weight of approximately 125 g/mol. The compound exists as a mixture of cis and trans geometric isomers, with technical-grade material typically supplied as a colorless liquid containing approximately 85% trans isomer and residual cis content.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 31423-92-4
Cat. No. B14681088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorobutene
CAS31423-92-4
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESC(CCl)C=CCl
InChIInChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+
InChIKeySWSOIFQIPTXLOI-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorobutene (CAS 31423-92-4): Procurement-Grade Specifications and Isomeric Composition for Industrial and Research Applications


1,4-Dichlorobutene (CAS 31423-92-4), also referred to as 1,4-dichloro-2-butene, is a bifunctional organochlorine intermediate with the molecular formula C₄H₆Cl₂ and a molecular weight of approximately 125 g/mol [1]. The compound exists as a mixture of cis and trans geometric isomers, with technical-grade material typically supplied as a colorless liquid containing approximately 85% trans isomer and residual cis content . Its dual terminal allylic chloride functionality enables stepwise substitution chemistry in cross-coupling, alkylation, and cyclization reactions, while its isomerization equilibrium with 3,4-dichlorobut-1-ene underpins its role in major industrial polymer supply chains [2].

Why 1,4-Dichlorobutene Cannot Be Casually Substituted with In-Class Dihaloalkanes or Positional Isomers


The substitution of 1,4-dichlorobutene with structurally similar compounds—such as 1,4-dichlorobutane, 3,4-dichlorobut-1-ene, or the corresponding dibromo analog—introduces quantifiable differences in reactivity, physical separation behavior, and industrial process compatibility. The presence of the internal double bond in 1,4-dichlorobutene confers distinct radiolytic stability and product distribution compared to the saturated 1,4-dichlorobutane [1]. Furthermore, the equilibrium between 1,4-dichlorobutene-2 and 3,4-dichlorobut-1-ene is exploited industrially to access both nylon 6,6 and chloroprene monomer streams, a bifurcated supply chain advantage not shared by single-isomer materials [2]. Even within the 1,4-dichlorobutene family, the cis and trans isomers exhibit divergent physical properties and catalytic reactivities that preclude simple interchange without process revalidation .

Quantitative Differentiation of 1,4-Dichlorobutene (CAS 31423-92-4) Against Key Comparators


Isomeric Composition of Technical-Grade 1,4-Dichlorobutene: 85% trans / 15% cis Baseline

Technical-grade 1,4-dichlorobutene is supplied as a mixture of trans and cis isomers. According to Sigma-Aldrich product specifications for trans-1,4-dichloro-2-butene (Product No. 324515), the material is 98% pure with the remaining 2% consisting primarily of the cis isomer . This indicates that technical-grade material typically contains approximately 85% trans isomer and 15% cis isomer, a composition that directly influences reactivity in stereoselective transformations.

Isomer Purity Technical Grade Specification Process Control

Divergent Radiolysis Product Distributions: 1,4-Dichlorobutene-2 vs. 1,4-Dichlorobutane

Gamma irradiation of 1,4-dichlorobutene-2 (1,4-DCB-2) and 1,4-dichlorobutane (1,4-DCB) under oxygen-free conditions yields distinct sets of stable radiolysis products. For 1,4-DCB-2, gas-phase products include HCl and cis/trans isomers of the parent compound, while liquid-phase products consist of 3,4-dichlorobutene-1, 1,2,4-trichlorobutane, and oligomers (dimer and trimer). In contrast, 1,4-DCB produces HCl, CH₃Cl, 1-chlorobutane, and 1,3-/1,4-dichlorobutane isomers in the gas phase, and 1,3-dichlorobutane, 1,1,4-/1,2,4-trichlorobutane isomers, and oligomers in the liquid phase [1].

Radiation Chemistry Stability Product Distribution

Industrial Application Bifurcation: 1,4-Dichlorobutene-2 Serves as a Dual-Feedstock for Nylon 6,6 and Chloroprene Rubber

1,4-Dichlorobutene-2 occupies a unique position in industrial polymer synthesis due to its ability to undergo isomerization to 3,4-dichlorobutene-1. As described in US Patent 4,827,059, 1,4-dichlorobutene-2 is a valuable intermediate for polyamides (nylon 6,6), while its isomer 3,4-dichlorobutene-1 is an equally valuable intermediate for chloroprene, the monomer for neoprene synthetic rubbers [1]. This isomerization equilibrium allows a single starting material to service two major polymer supply chains, a flexibility not offered by compounds such as 1,4-dichlorobutane or 1,4-dibromobutene, which lack the requisite allylic rearrangement capability.

Polymer Intermediate Isomerization Supply Chain

Cis-Trans Reactivity Differentiation: Thermodynamic Stability and Conversion Rates

The cis isomer of 1,4-dichlorobut-2-ene exhibits lower activation energy and higher thermodynamic stability compared to the trans isomer, resulting in a measurably higher conversion rate to vinyl chloride . Additionally, the cis isomer demonstrates higher solubility in hydrochloric acid than the trans isomer, enabling separation strategies based on differential extraction . These stereochemistry-dependent properties mean that the isomeric composition of 1,4-dichlorobutene directly governs reaction outcomes in processes where isomer-specific reactivity is exploited.

Stereochemistry Reaction Kinetics Isomer Separation

Optimal Research and Industrial Use Cases for 1,4-Dichlorobutene (CAS 31423-92-4) Based on Verified Differentiation


Asymmetric Allylic Alkylation for Chiral Building Block Synthesis

trans-1,4-Dichloro-2-butene undergoes asymmetric allylic alkylation with Grignard reagents in the presence of copper thiophene carboxylate catalysts, enabling the introduction of chirality at the allylic position . The 85% trans content in technical-grade material ensures high stereoselectivity, while the remaining cis fraction must be accounted for in reaction optimization. This application leverages the bifunctional allylic chloride structure, which permits sequential substitution at the two electrophilic termini .

Nylon 6,6 Precursor Synthesis via Hexamethylenediamine (HMDA)

1,4-Dichlorobutene-2 is a key intermediate in the industrial production of hexamethylenediamine (HMDA), which is subsequently used to manufacture nylon 6,6 . The isomerization equilibrium between 1,4-dichlorobutene-2 and 3,4-dichlorobutene-1 allows the same feedstock to be diverted to chloroprene monomer production for neoprene synthetic rubber, providing integrated polymer manufacturers with strategic supply chain flexibility .

Alkylation of Purine Bases for Modified Nucleoside Synthesis

trans-1,4-Dichloro-2-butene is employed for the regioselective alkylation of adenine and 2-amino-6-chloropurine, yielding 9-alkylpurines in 90–95% regioselectivity when using K₂CO₃ in DMSO or tetra-n-butylammonium fluoride in THF . This high regioselectivity is a direct consequence of the trans geometry and the electronic environment of the allylic chloride, and would be compromised if a different dihaloalkane or a different isomeric composition were substituted.

Radiation-Resistant Polymer and Coating Formulations

The distinct radiolysis product profile of 1,4-dichlorobutene-2 compared to saturated analogs such as 1,4-dichlorobutane makes it a candidate for applications where materials are exposed to ionizing radiation (e.g., sterilization of medical devices, radiation-cured coatings). The unsaturated backbone undergoes allylic rearrangement rather than simple C-Cl bond cleavage, potentially reducing the formation of corrosive HCl and altering the mechanical properties of the irradiated matrix .

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